![molecular formula C17H14ClN3O3S B2645789 3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 895805-09-1](/img/structure/B2645789.png)
3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of “3-Chloro-6-methoxypyridazine” involves regioselective metallation using various lithium alkylamides, temperatures, and solvents (THF and ether). It was lithiated using lithium 2,2,6,6-tetramethylpiperidide during the synthesis of minaprine .Molecular Structure Analysis
The molecular structure of “3-Chloro-6-methoxypyridazine” can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is XBJLKXOOHLLTPG-UHFFFAOYSA-N .Chemical Reactions Analysis
“3-Chloro-6-methoxypyridazine” can undergo nickel-catalyzed cross-coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines .Physical And Chemical Properties Analysis
The molecular weight of “3-Chloro-6-methoxypyridazine” is 144.56 g/mol . The average mass is 128.560 Da and the monoisotopic mass is 128.014130 Da .科学的研究の応用
Metabolism and Selectivity of Herbicides
One significant area of research involves the metabolism of chlorsulfuron and similar compounds by plants, which is a critical factor for the selectivity of certain herbicides for cereals. Tolerant plants like wheat, oats, and barley can rapidly metabolize these compounds to inactive products, demonstrating a biological basis for herbicide selectivity. This metabolism involves hydroxylation followed by conjugation with a carbohydrate moiety, distinguishing sensitive from tolerant species Sweetser, Schow, & Hutchison, 1982.
Cognitive Enhancing Properties
Another study focused on SB-399885, a compound structurally related to the one you're interested in, highlights its potential as a cognitive enhancer. This research demonstrated the compound's high affinity for 5-HT6 receptors, suggesting its use in enhancing cognitive functions, which could be beneficial in treating disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia Hirst et al., 2006.
Hydrolysis and Degradation
The hydrolysis and degradation mechanisms of compounds like triasulfuron have also been studied. These processes are crucial for understanding the environmental fate of such chemicals. The degradation involves cleavage of the sulfonylurea bridge among other pathways, with the rate of degradation being pH-dependent Braschi et al., 1997.
特性
IUPAC Name |
3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c1-24-17-9-8-16(19-20-17)12-4-2-6-14(10-12)21-25(22,23)15-7-3-5-13(18)11-15/h2-11,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTHQCBHQAHJRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

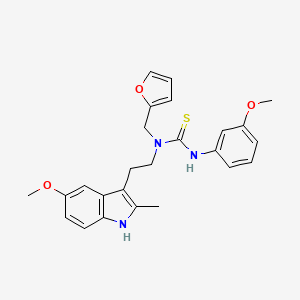
![Methyl 2-[(3-aminophenyl)formamido]acetate](/img/structure/B2645708.png)
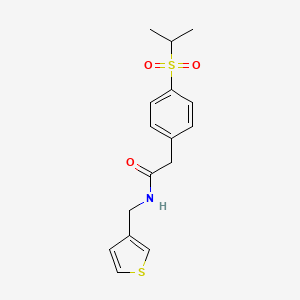
![8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)
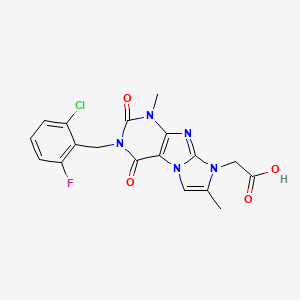
![2-[6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2-yl]-2-phenylacetonitrile](/img/structure/B2645715.png)
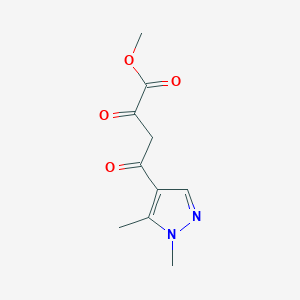

![3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine](/img/structure/B2645721.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2645723.png)
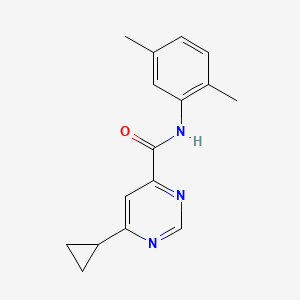
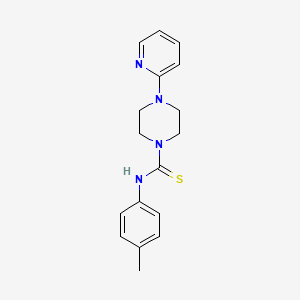

![ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2645729.png)